(6S)-6-Methyl-1,4-oxazepan-6-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride is a chemical compound that belongs to the class of oxazepanes This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with an epoxide, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of (S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine.
Scientific Research Applications
(S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the oxazepane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,4-oxazepan-6-ol: Lacks the (S)-configuration and hydrochloride salt.
1,4-Oxazepane: Lacks the methyl and hydroxyl groups.
6-Methyl-1,4-oxazepan-6-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(S)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl and hydroxyl group
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(6S)-6-methyl-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)4-7-2-3-9-5-6;/h7-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
PLUABQKKNGKUKS-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@]1(CNCCOC1)O.Cl |
Canonical SMILES |
CC1(CNCCOC1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.